![molecular formula C18H16Cl2N4O3S B4984348 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4984348.png)
2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
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Overview
Description
2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of certain biomolecules. This leads to the disruption of cellular processes and ultimately causes cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of inhibiting bacterial and fungal growth. However, one limitation of using this compound is its potential toxicity to human cells. Careful consideration must be taken when designing experiments to ensure that the compound is used at safe concentrations.
Future Directions
There are several future directions for research on 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One area of focus could be the development of more potent analogs of the compound with improved pharmacological properties. Another direction could be to investigate the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research could be done to elucidate the exact mechanism of action of the compound.
Synthesis Methods
The synthesis of 2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves the reaction of 4-(4-chloro-2-nitrophenyl)piperazine-1-carbonyl chloride with 2-chlorobenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-chloro-N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its potential applications in medical research. It has been shown to have antibacterial, antifungal, and antitumor properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-chloro-N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-12-5-6-15(16(11-12)24(26)27)22-7-9-23(10-8-22)18(28)21-17(25)13-3-1-2-4-14(13)20/h1-6,11H,7-10H2,(H,21,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGYABXKFVHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide |
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